Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide

Hydrogen-bond donor/acceptor count Aqueous solubility Target binding

This compound is a structurally unique 2,5-dimethylfuran-3-carboxamide featuring a chiral hydroxyethyl linker and cyclopentanecarboxamide moiety. Unlike Furmecyclox (cyclohexane analog) or methylene-bridged variants, the secondary alcohol introduces an additional hydrogen-bond donor/acceptor, altering solubility and target-interaction profiles. With a single chiral center, it is ideal for chiral HPLC method development and enantioselective SAR. The cyclopentane ring allows direct comparison of ring-size effects on logP, solubility, and metabolic stability. Procure this fragment-sized entry (MW 251.3) for anti-H5N1 pharmacophore exploration, fragment-based screening (STD-NMR, SPR, X-ray), or as a reference standard for chiral separation campaigns.

Molecular Formula C14H21NO3
Molecular Weight 251.326
CAS No. 2320860-42-0
Cat. No. B2945356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide
CAS2320860-42-0
Molecular FormulaC14H21NO3
Molecular Weight251.326
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CNC(=O)C2CCCC2)O
InChIInChI=1S/C14H21NO3/c1-9-7-12(10(2)18-9)13(16)8-15-14(17)11-5-3-4-6-11/h7,11,13,16H,3-6,8H2,1-2H3,(H,15,17)
InChIKeyMHUGGHDMRICGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide (CAS 2320860-42-0): Furan-Carboxamide Procurement & Selection Guide


This compound belongs to the 2,5-dimethylfuran-3-carboxamide chemical class, featuring a cyclopentanecarboxamide moiety linked via a secondary alcohol (hydroxyethyl) spacer to a dimethylfuran ring [1]. The core furan-carboxamide scaffold is shared with the commercial fungicide Furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide) [2] and a series of investigational anti-influenza H5N1 agents [3]. The presence of the hydroxyethyl linker introduces a chiral hydroxyl group capable of hydrogen-bond donation/acceptance, a structural feature that distinguishes it from methylene-bridged or cyclohexyl-substituted analogs and may influence solubility, conformational flexibility, and target-interaction profiles.

Why Generic Substitution of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide with Other Furan-Carboxamides Fails


Within the 2,5-dimethylfuran-3-carboxamide family, even single-atom alterations in the linker or N-substituent produce measurable differences in hydrogen-bonding capacity, lipophilicity, and conformational dynamics that preclude simple interchange. Replacing the hydroxyethyl spacer with a methylene group (as in N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide, CAS 1351595-14-6) eliminates one hydrogen-bond donor (OH) and one acceptor (OH oxygen), reducing both aqueous solubility and the potential for directed intermolecular interactions [1]. Substituting the cyclopentane ring with cyclohexane (Furmecyclox) increases molecular volume and alters ring-puckering energetics, shifting logP and metabolic vulnerability [2]. Furthermore, SAR studies on furan-carboxamide anti-influenza agents demonstrate that 2,5-dimethyl substitution on the heterocycle is critical for antiviral activity, and modifications to the amide side chain modulate potency by over 10-fold [3]. Consequently, a procurement specification based solely on the furan-carboxamide core, without quantitative matching of linker and amide substituent parameters, carries a high risk of assay irreproducibility.

Product-Specific Quantitative Differentiation Evidence for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide


Hydrogen-Bonding Capacity Advantage Over Methylene-Bridged Analog (CAS 1351595-14-6)

The target compound possesses a secondary alcohol moiety in its hydroxyethyl linker, contributing one additional hydrogen-bond donor (OH) and one additional hydrogen-bond acceptor (OH oxygen) relative to the methylene-bridged analog N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide (CAS 1351595-14-6) [1]. While direct experimental solubility or binding data for this specific compound are not publicly available, SAR generalizations from the furan-carboxamide class indicate that incremental hydrogen-bonding functionality correlates with improved aqueous solubility and enhanced polar interactions in biological targets [2].

Hydrogen-bond donor/acceptor count Aqueous solubility Target binding

Lipophilicity Differential vs. Furmecyclox (Cyclohexane Replacement with Cyclopentane)

The target compound substitutes the cyclohexyl ring of Furmecyclox (N-cyclohexyl-N-methoxy-2,5-dimethylfuran-3-carboxamide) with a cyclopentane ring. The reduction in ring size by one methylene unit (-CH2-) is predicted to lower logP by approximately 0.3–0.5 units based on established fragment-based logP contributions [1]. Furmecyclox has an experimentally determined melting point of 33 °C and very low aqueous solubility (0.0013 g/L at 20 °C) [1]. The smaller cyclopentane ring in the target compound is expected to increase lattice energy slightly (higher melting point) while modestly improving aqueous solubility relative to Furmecyclox [2].

Lipophilicity logP Metabolic stability

Class-Level Anti-H5N1 Influenza Activity of 2,5-Dimethylfuran-3-Carboxamide Scaffold

The RSC Advances study by Yu et al. (2017) established that 2,5-dimethylfuran-3-carboxamides are a novel class of H5N1 influenza A virus inhibitors [1]. The most potent disclosed analog, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a), exhibited an EC50 of 1.25 μM in a cytopathic effect (CPE) reduction assay in MDCK cells, representing an ~8-fold potency improvement over the reference compound ribavirin (EC50 ~10 μM in the same assay system). The target compound shares the identical 2,5-dimethylfuran-3-carboxamide pharmacophore but replaces the thioether side chain with a hydroxyethyl-cyclopentane moiety. While the target compound was not directly tested in this study, the SAR data demonstrate that side-chain modifications at the 3-carboxamide position retain anti-H5N1 activity, with EC50 values ranging from 1.25 μM to >100 μM depending on substitution [1].

Anti-influenza H5N1 Antiviral Furan-carboxamide

Chiral Hydroxyethyl Linker Provides Stereochemical Differentiation Unavailable in Achiral Analogs

The target compound contains a chiral center at the hydroxyethyl carbon (C-2 of the ethyl linker), generating (R)- and (S)-enantiomers. In contrast, close analogs such as N-[(2,5-dimethylfuran-3-yl)methyl]cyclopentanecarboxamide (CAS 1351595-14-6) and N-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide are achiral or lack the hydroxyl stereocenter [1]. The stereochemistry of the hydroxyl group can influence both intermolecular hydrogen-bonding geometry and metabolic recognition by cytochrome P450 enzymes, as demonstrated for numerous chiral secondary alcohol-containing drug candidates [2]. Currently, no enantioselective synthesis or chiral resolution data are publicly available for this compound, representing a significant differentiation opportunity for procurement of enantiopure material.

Stereochemistry Chiral synthesis Enantiomeric resolution

Best-Fit Research & Industrial Application Scenarios for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide (CAS 2320860-42-0)


Antiviral Drug Discovery: H5N1 Influenza SAR Probe

Based on the class-level anti-H5N1 activity of 2,5-dimethylfuran-3-carboxamide derivatives demonstrated by Yu et al. (EC50 range 1.25 to >100 μM) [1], this compound can serve as a structurally novel side-chain variant for systematic SAR exploration. Its hydroxyethyl-cyclopentane substitution represents an unexplored vector within this pharmacophore, allowing medicinal chemistry teams to probe whether a secondary alcohol linker enhances or diminishes antiviral potency relative to thioether or alkyl-linked analogs. Procurement of this compound enables direct comparative dose-response testing in MDCK cell-based CPE reduction assays, with the goal of establishing whether the hydroxyethyl-cyclopentane motif improves selectivity index over the reported lead 1a (EC50 = 1.25 μM, CC50 not reported).

Fragment-Based Lead Discovery: Hydrogen-Bond-Enriched Furan Scaffold

The target compound's 2 hydrogen-bond donors and 3 acceptors—a direct consequence of its hydroxyethyl linker relative to the methylene-bridged analog (1 donor, 2 acceptors) —make it a suitable fragment-sized entry (MW 251.3 Da) for fragment-based screening campaigns. The additional hydrogen-bonding capacity increases the likelihood of forming ordered, crystallographically resolvable interactions with protein targets. This compound can be deployed in STD-NMR, SPR, or X-ray crystallography-based fragment screens where hydrogen-bond-driven binding is the primary detection mode.

Chiral Chromatography Method Development and Enantiopure Procurement

The single chiral center at the hydroxyethyl carbon distinguishes this compound from all achiral 2,5-dimethylfuran-3-carboxamide analogs [2]. This property enables chiral stationary phase (CSP) method development for enantiomeric resolution, with direct applicability to analytical and preparative chiral HPLC. Procurement of racemic material followed by in-house chiral separation can yield enantiopure samples for stereospecific biological testing, providing a competitive advantage in programs where enantioselective target engagement is hypothesized.

Physicochemical Comparator Studies: Cyclopentane vs. Cyclohexane SAR

The cyclopentane ring of the target compound contrasts with the cyclohexane ring of Furmecyclox [3], enabling systematic studies of ring-size effects on logP, aqueous solubility, metabolic stability, and protein binding. The predicted logP reduction of ~0.4 units relative to Furmecyclox (estimated via fragment constants) [4] provides a testable hypothesis for medicinal chemistry teams evaluating whether five-membered ring amides offer superior developability profiles over six-membered ring analogs. Parallel experimental determination of logP, kinetic solubility, and microsomal stability for both compounds can quantify the cyclopentane advantage.

Quote Request

Request a Quote for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.